Home > Products > Screening Compounds P34766 > L-(+)-SWAINSONINE
L-(+)-SWAINSONINE - 164907-52-2

L-(+)-SWAINSONINE

Catalog Number: EVT-1513819
CAS Number: 164907-52-2
Molecular Formula: C10H9NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-(+)-Swainsonine was first isolated from the plant Swainsona canescens and later from the fermentation broth of certain fungi, including Metarhizium anisopliae and Fusarium solani. These organisms are known to produce swainsonine as a secondary metabolite, which contributes to their ecological interactions, particularly in relation to herbivores .

Classification

L-(+)-Swainsonine belongs to a class of compounds known as indolizidine alkaloids. It is characterized by its unique indolizidine ring structure and multiple hydroxyl groups, which contribute to its biological activity. The compound is classified as a glycoprotein-processing inhibitor, making it relevant in the fields of cancer research and pharmacology .

Synthesis Analysis

Methods

The synthesis of L-(+)-Swainsonine has been achieved through various methods, primarily focusing on asymmetric synthesis techniques. A notable approach involves starting from achiral precursors such as furan and γ-butyrolactone. The synthesis typically includes key steps like:

  • Hydrogenolysis: A one-pot hydrogenolysis of azides and benzyl ethers is employed to construct the indolizidine ring.
  • Intramolecular Reductive Amination: This step is crucial for establishing the correct stereochemistry of the compound.
  • Noyori Reduction: This reaction introduces asymmetry into the molecule, vital for producing the desired enantiomer .

Technical Details

Molecular Structure Analysis

Structure

L-(+)-Swainsonine features a complex molecular structure characterized by its indolizidine core. The molecular formula is C₁₂H₁₅N₃O₃, and it possesses multiple hydroxyl groups that contribute to its solubility and reactivity.

Data

  • Molecular Weight: Approximately 233.27 g/mol
  • Melting Point: Typically around 130-132 °C
  • Nuclear Magnetic Resonance (NMR) Spectra: The spectral data (both 1H^{1}H NMR and 13C^{13}C NMR) of synthetic L-(+)-swainsonine match those obtained from natural sources, confirming its identity .
Chemical Reactions Analysis

Reactions

L-(+)-Swainsonine undergoes various chemical reactions that are critical for its biological function. Notably, it acts as an inhibitor of glycoprotein processing enzymes such as naringinase. This inhibition can affect glycosylation pathways in cells, making it a subject of interest in cancer research.

Technical Details

The compound's mechanism of action involves binding to the active site of glycoprotein-processing enzymes, thereby preventing substrate access and subsequent enzymatic activity. This property has been exploited in studies aimed at understanding cancer cell proliferation and metastasis .

Mechanism of Action

L-(+)-Swainsonine exerts its effects primarily through the inhibition of glycoprotein-processing enzymes. The detailed mechanism involves:

  1. Binding: The compound binds competitively to the active site of these enzymes.
  2. Inhibition: By blocking substrate access, L-(+)-swainsonine disrupts normal glycosylation processes.
  3. Biological Impact: This disruption can lead to altered cell signaling pathways and reduced tumor growth in experimental models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Contains multiple hydroxyl groups that can participate in hydrogen bonding, affecting its interaction with biological molecules.
  • pKa Values: The presence of hydroxyl groups suggests that L-(+)-swainsonine may exhibit acidic properties, influencing its behavior in biological systems .
Applications

L-(+)-Swainsonine has several scientific applications:

  • Anticancer Research: Its ability to inhibit glycoprotein processing makes it a candidate for developing anticancer therapies.
  • Biological Studies: Used in studies investigating glycosylation's role in cell signaling and disease progression.
  • Pharmacological Research: Investigated for potential use in treating diseases linked to abnormal glycoprotein processing .
Introduction to L-(+)-Swainsonine

Chemical Identity and Structural Characteristics of L-(+)-Swainsonine

L-(+)-Swainsonine (C₈H₁₅NO₃; molecular weight 173.21 g/mol) is a water-soluble polyhydroxy alkaloid featuring an indolizidine triol structure—a fused bicyclic system comprising a six-membered piperidine ring condensed with a five-membered pyrrolidine ring. Its IUPAC designation is (1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol, reflecting three stereogenic centers at positions C1, C2, and C8, along with a bridgehead carbon at C8a [1] [5]. The compound crystallizes with a melting point of 143–144°C and demonstrates significant stability under physiological conditions.

The biological activity of swainsonine is stereospecifically dependent on its absolute configuration. The L-(+) enantiomer exhibits potent inhibitory activity, whereas the D-(-) enantiomer is biologically inert. X-ray crystallography and NMR analyses reveal that the hydroxyl groups at C1, C2, and C8 adopt equatorial orientations, facilitating optimal hydrogen bonding with target enzymes [1] [8]. The protonated form (at physiological pH) mimics the oxocarbenium ion transition state in glycoside hydrolysis, underpinning its mechanism of enzyme inhibition [1].

Table 1: Key Structural Features of L-(+)-Swainsonine

CharacteristicDescription
Molecular FormulaC₈H₁₅NO₃
Systematic Name(1S,2R,8R,8aR)-Octahydroindolizine-1,2,8-triol
Ring SystemIndolizidine (bicyclic: piperidine + pyrrolidine fusion)
Functional GroupsTertiary amine, three hydroxyl groups (secondary alcohols)
Chiral CentersC1 (S), C2 (R), C8 (R), C8a (R)
Absolute ConfigurationL-(+) enantiomer
Solubility>10 mg/mL in water [1]

Historical Discovery and Natural Occurrence in Plant-Endophyte Systems

Swainsonine was first isolated in 1979 from the Australian legume Swainsona canescens, marking the identification of the principal toxin responsible for livestock "pea struck" syndrome [1] [3]. Subsequent research revealed its presence in three plant families: Fabaceae (genera Astragalus, Oxytropis, Swainsona), Convolvulaceae (Ipomoea, Turbina), and Malvaceae (Sida). These plants, collectively termed "locoweeds," induce chronic wasting diseases in grazing animals across North and South America, Asia, and Australia [3] [6].

A paradigm shift occurred with the discovery that locoweeds do not biosynthesize swainsonine autonomously. Instead, fungal endophytes residing within plant tissues produce the alkaloid:

  • Alternaria sect. Undifilum (Pleosporales) in Astragalus and Oxytropis species [3] [7]
  • Chaetothyriales fungi in Ipomoea carnea [3]
  • Slafractonia leguminicola (causing "blackpatch disease" in forages) [1] [7]

This plant-endophyte symbiosis represents a remarkable evolutionary adaptation. The fungi gain protected habitats and nutrient transport, while the plants acquire chemical defense against herbivory. Biosynthetic studies confirm that the fungal pathway begins with lysine conversion to pipecolic acid, followed by pipecolyl acetate formation, ring closure, and sequential hydroxylations to yield swainsonine. Crucially, the pathway is conserved across diverse fungi, evidenced by the universal presence of the swnK gene (encoding a hybrid PKS-NRPS enzyme) in swainsonine-producing species [3] [7].

Table 2: Natural Sources of L-(+)-Swainsonine via Plant-Endophyte Systems

Plant HostFungal ProducerFungal OrderGeographic Distribution
Astragalus mollissimusAlternaria oxytropisPleosporalesNorth America
Oxytropis sericeaUndifilum oxytropisPleosporalesNorth America, Asia
Ipomoea carneaUnnamed Chaetothyriales fungusChaetothyrialesSouth America, Africa
Swainsona canescensEndophyte (unidentified)UnknownAustralia
Slafractonia leguminicolaAutonomous producerPleosporalesWorldwide (forage pathogen)

Biological Significance as a Glycosidase Inhibitor

L-(+)-Swainsonine exerts potent, reversible inhibition against two classes of α-mannosidases with distinct cellular localizations and functions:

  • Golgi α-Mannosidase II (GMII): Inhibition (IC₅₀ ~20–100 nM) disrupts N-linked glycoprotein processing by preventing the conversion of hybrid-type to complex-type oligosaccharides. This results in glycoproteins with truncated hybrid glycans (Man₅GlcNAc₂ core structures), impairing cell adhesion, signaling, and immune recognition [1] [6] [8].

  • Lysosomal α-Mannosidase: Inhibition causes accumulation of mannose-rich oligosaccharides in lysosomes, inducing a storage disease phenocopying genetic α-mannosidosis. Neuronal vacuolation in livestock manifests as locomotory impairment ("locoism"), behavioral changes, and reproductive failure [1] [4] [6].

The molecular basis of inhibition involves protonation of swainsonine's tertiary amine at acidic pH (lysosomes) or neutral pH (Golgi), enabling electrostatic mimicry of the glycosidase transition state. Structural studies show swainsonine's C1–C2–C8 triol motif spatially aligns with mannose's 3-,4-, and 6-hydroxyls, while its ring nitrogen mimics the oxocarbenium ion [1] [4]. Notably, swainsonine exhibits strain- and cell-specific effects in prion replication models, inhibiting RML prions in neuroblastoma cells by altering host glycoprotein-dependent pathways [4].

Table 3: Glycosidase Inhibition Mechanisms and Biological Consequences

Target EnzymeCellular CompartmentInhibition ConsequenceBiological Impact
α-Mannosidase IIGolgi apparatusHybrid N-glycan accumulation; impaired complex glycan formationAltered cell adhesion, receptor function, metastasis inhibition [8]
Lysosomal α-MannosidaseLysosomesMannose-rich oligosaccharide storageNeuronal vacuolation, locoism in livestock [6]
(Prion replication modulation)Endomembrane systemStrain-specific inhibition (e.g., RML, not 22L)Altered host factors in prion propagation [4]

Cancer research reveals that swainsonine (10–40 μM) induces glioma cell apoptosis via caspase-3/9 activation and G₂/M cell cycle arrest—mechanisms linked to cyclin D1/CDK4 downregulation and p16 upregulation [8]. Its immunomodulatory properties stem from macrophage activation and synergistic enhancement of chemotherapeutics like doxorubicin, positioning it as a potential adjunctive oncology agent [1] [8]. The dual inhibition profile remains unique among glycosidase inhibitors, underscoring L-(+)-swainsonine’s value as a mechanistic probe and therapeutic lead.

Properties

CAS Number

164907-52-2

Product Name

L-(+)-SWAINSONINE

Molecular Formula

C10H9NOS

Synonyms

L-(+)-SWAINSONINE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.